Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
Overview
Description
Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate is a chemical compound with the molecular formula C7H5ClFNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of methyl 3-nitro-4-pyridinecarboxylate with fluoride anion, resulting in the substitution of the nitro group with a fluorine atom . The reaction typically requires a fluoride source such as cesium fluoride (CsF) and is conducted in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 2-azido-3-fluoro-4-pyridinecarboxylate or 2-thio-3-fluoro-4-pyridinecarboxylate.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the pyridine ring, often leading to partially or fully hydrogenated products.
Scientific Research Applications
Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Agricultural Chemistry: It is employed in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-fluoro-4-pyridinecarboxylate involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The fluorine atom in the pyridine ring can influence the electronic properties of the compound, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoropyridine-4-carboxylate: Similar structure but lacks the chlorine atom.
Methyl 2-chloro-4-pyridinecarboxylate: Similar structure but lacks the fluorine atom.
Uniqueness
Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl 2-chloro-3-fluoropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEGSWOSYWFZOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647500 | |
Record name | Methyl 2-chloro-3-fluoropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628691-95-2 | |
Record name | Methyl 2-chloro-3-fluoropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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